Tinlorafenib
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tinlorafenib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not widely available due to its status as an investigational drug. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tinlorafenib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives that retain the core structure of this compound .
Scientific Research Applications
Tinlorafenib has several scientific research applications, including:
Chemistry: Used as a model compound to study BRAF inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular pathways and mechanisms involving BRAF mutations.
Medicine: Explored as a potential therapeutic agent for treating BRAF V600 mutation-positive solid tumors, brain cancer, and melanoma
Industry: Utilized in the development of new drugs targeting BRAF-associated diseases
Mechanism of Action
Tinlorafenib exerts its effects by inhibiting the activity of BRAF, a serine/threonine-protein kinase involved in the regulation of cell growth and division. By targeting BRAF V600 mutations, this compound disrupts the signaling pathways that promote tumor growth and survival. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: Another BRAF inhibitor used in the treatment of melanoma.
Dabrafenib: A BRAF inhibitor used for treating BRAF V600E mutation-positive tumors.
Encorafenib: A BRAF inhibitor used in combination with other drugs for treating melanoma
Uniqueness of Tinlorafenib
This compound is unique due to its high brain penetration, making it particularly effective for treating brain tumors with BRAF V600 mutations. Its selectivity and potency also distinguish it from other BRAF inhibitors, offering potential advantages in terms of efficacy and safety .
Properties
CAS No. |
2573781-75-4 |
---|---|
Molecular Formula |
C19H19ClF2N4O3S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide |
InChI |
InChI=1S/C19H19ClF2N4O3S/c1-11-13(6-7-14-16(11)19(27)26(2)10-23-14)24-18-12(22)4-5-15(17(18)20)25-30(28,29)9-3-8-21/h4-7,10,24-25H,3,8-9H2,1-2H3 |
InChI Key |
VVLVISDSGRHLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C=CC(=C3Cl)NS(=O)(=O)CCCF)F |
Origin of Product |
United States |
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